

# 2-chloro-N-(3-methoxyphenyl)acetamide

## molecular weight and formula

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### Compound of Interest

Compound Name: 2-chloro-N-(3-methoxyphenyl)acetamide

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An In-depth Technical Guide to **2-chloro-N-(3-methoxyphenyl)acetamide**: Synthesis, Characterization, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-chloro-N-(3-methoxyphenyl)acetamide**, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, detail a robust and validated synthesis protocol, discuss modern analytical techniques for its characterization, and explore its applications as a precursor in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.

## Introduction: The Significance of Substituted Chloroacetamides

N-aryl chloroacetamides are a pivotal class of organic compounds, widely recognized as versatile building blocks in synthetic chemistry. The presence of a reactive C-Cl bond and an amide linkage makes them ideal precursors for a variety of nucleophilic substitution and cyclization reactions. Among these, **2-chloro-N-(3-methoxyphenyl)acetamide** (CAS No: 17641-08-6) is of particular interest. The specific placement of the methoxy group at the meta position of the phenyl ring influences the electronic properties and reactivity of the molecule,

making it a valuable starting material for synthesizing targeted bioactive compounds, including those with potential applications for neurological disorders.[1] This guide offers an in-depth examination of its properties, synthesis, and utility.

## Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in any research or development setting. The key identifiers and properties for **2-chloro-N-(3-methoxyphenyl)acetamide** are summarized below.

### Chemical Structure

The structure consists of a central acetamide group where the nitrogen is substituted with a 3-methoxyphenyl ring and the alpha-carbon is substituted with a chlorine atom.

Caption: Chemical structure of **2-chloro-N-(3-methoxyphenyl)acetamide**.

### Quantitative Data

The fundamental properties of the compound are crucial for experimental design, including solvent selection, reaction temperature, and safety considerations.

Property	Value	Source(s)
CAS Number	17641-08-6	[2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	[2][4]
Molecular Weight	199.63 g/mol	[3][4]
Appearance	Crystalline solid	[6]
Melting Point	90.5 - 91.5 °C	[3]
Boiling Point	371.9 °C at 760 mmHg	[3]
SMILES	<chem>COC1=CC=CC(=C1)NC(=O)CCl</chem>	[4][7]
InChIKey	JJNAIBJFYFWTIA-UHFFFAOYSA-N	[7]

## Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing **2-chloro-N-(3-methoxyphenyl)acetamide** is the N-acylation of 3-methoxyaniline (m-anisidine) with chloroacetyl chloride.<sup>[6]</sup> This reaction is a classic example of nucleophilic acyl substitution.

## Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

## Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

- 3-methoxyaniline (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)
- Solvent (e.g., Acetone, Tetrahydrofuran, Dichloromethane)
- Deionized Water
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C in an ice bath.
- **Reagent Addition:** Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
  - **Causality Insight:** Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.<sup>[6]</sup> Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup and Isolation:**
  - Quench the reaction by slowly adding deionized water.
  - If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, typically an off-white solid, is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.<sup>[6]</sup>
- **Verification:** Dry the purified product under vacuum and determine the melting point. A sharp melting point close to the literature value (90.5-91.5 °C) indicates high purity.<sup>[3]</sup> Further characterization should be performed.

Caption: Workflow for the synthesis of **2-chloro-N-(3-methoxyphenyl)acetamide**.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

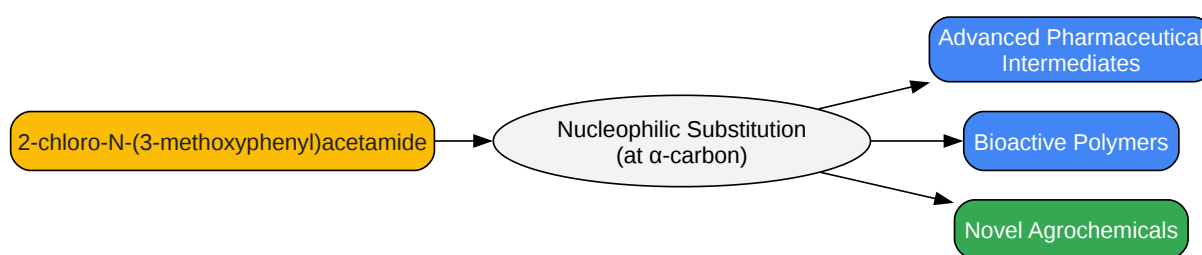
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and environment of protons. Expected signals include aromatic protons on the methoxyphenyl ring, a singlet for the methoxy ( $-\text{OCH}_3$ ) group, a singlet for the chloromethyl ( $-\text{CH}_2\text{Cl}$ ) group, and a broad singlet for the amide proton ( $-\text{NH}$ ).
  - $^{13}\text{C}$  NMR: Reveals the number of unique carbon environments. Key signals correspond to the carbonyl carbon, the chloromethyl carbon, and the distinct carbons of the aromatic ring.
- Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands include a strong  $\text{C}=\text{O}$  stretch for the amide carbonyl (around  $1670\text{ cm}^{-1}$ ) and an  $\text{N-H}$  stretch (around  $3270\text{ cm}^{-1}$ ).<sup>[6]</sup>
- Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak  $[\text{M}^+]$  corresponding to the calculated molecular weight ( $199.63\text{ g/mol}$ ), along with a characteristic  $[\text{M}+2]$  peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

## Applications in Research and Drug Development

**2-chloro-N-(3-methoxyphenyl)acetamide** is not typically an end-product but rather a crucial intermediate. Its bifunctional nature—a reactive chlorine atom and a modifiable aromatic ring—allows for its use in diverse synthetic pathways.

- Pharmaceutical Intermediate: It serves as a precursor for various pharmaceuticals, particularly those targeting neurological disorders.<sup>[1]</sup> The chloroacetyl moiety is an excellent electrophile for introducing the N-(3-methoxyphenyl)acetamide pharmacophore into larger molecules via substitution reactions.

- **Agrochemical Synthesis:** The compound is utilized in the formulation of advanced agrochemicals, contributing to effective pest control solutions.[1]
- **Precursor for Bioactive Molecules:** Research has shown that **2-chloro-N-(3-methoxyphenyl)acetamide** is the first step in synthesizing more complex molecules with potential therapeutic properties. For instance, it is used to create vinyl-functionalized monomers for polymer synthesis and has been a starting point for molecules studied for antimicrobial activity and their interaction with proteins like human topoisomerase  $\alpha 2$  (TOP2A).[8]



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Caption: Role as a versatile intermediate in chemical synthesis.

## Safety, Handling, and Storage

Proper handling of **2-chloro-N-(3-methoxyphenyl)acetamide** is essential for laboratory safety.

- **Hazard Identification:** The compound is classified as harmful if swallowed (Acute toxicity, oral) and may cause an allergic skin reaction.[3][9]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[9][10]
- **Handling Procedures:** Avoid generating dust.[9] In case of accidental contact, wash skin thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][11]

## Conclusion

**2-chloro-N-(3-methoxyphenyl)acetamide** is a compound of significant synthetic value. Its straightforward synthesis, combined with the reactive handles it possesses, cements its role as a fundamental building block in the creation of complex, high-value molecules for the pharmaceutical and agrochemical sectors. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and safely utilize this important chemical intermediate in their work.

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